Gadolinium carbonate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

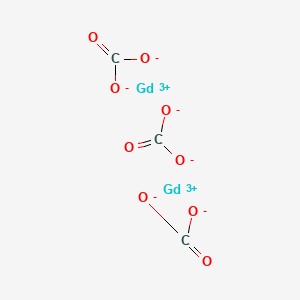

Structure

3D Structure of Parent

属性

CAS 编号 |

5895-49-8 |

|---|---|

分子式 |

CH2GdO3 |

分子量 |

219.3 g/mol |

IUPAC 名称 |

carbonic acid;gadolinium |

InChI |

InChI=1S/CH2O3.Gd/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

RCSUUJCNLXUZTA-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3] |

规范 SMILES |

C(=O)(O)O.[Gd] |

其他CAS编号 |

5895-49-8 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Gadolinium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of gadolinium carbonate, a versatile precursor for gadolinium-based nanomaterials with significant applications in biomedical imaging and drug delivery. The following sections detail established synthesis protocols, in-depth characterization methodologies, and key quantitative data to support researchers and professionals in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods include precipitation, hydrothermal synthesis, and microemulsion-based techniques.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound. It typically involves the reaction of a soluble gadolinium salt with a carbonate source in an aqueous solution.

Experimental Protocol:

-

Reactant Preparation: Prepare aqueous solutions of a gadolinium salt, such as gadolinium(III) chloride (GdCl₃) or gadolinium(III) nitrate (Gd(NO₃)₃), and a carbonate source, such as ammonium carbonate ((NH₄)₂CO₃) or ammonium hydrogen carbonate (NH₄HCO₃).

-

Precipitation: Add the carbonate solution to the gadolinium salt solution dropwise under controlled stirring. The reaction leads to the formation of a white precipitate of this compound. Key parameters that can be varied to control nanoparticle size include reactant concentrations, the non-stoichiometry of the reactants, and the solution pH.[1][2] For instance, increasing reactant concentrations can lead to larger crystal sizes due to higher nucleation rates for aggregation.[2] Conversely, non-stoichiometric reactant concentrations can result in a significant reduction in crystal size.[2] The pH of the solution also influences the surface charge of the primary particles, with deviations from neutral pH leading to smaller crystal sizes.[2]

-

Aging: The resulting suspension is typically aged for a specific period to allow for crystal growth and stabilization.

-

Washing and Collection: The precipitate is then collected by centrifugation or filtration and washed several times with deionized water and ethanol to remove unreacted ions and byproducts.

-

Drying: The final product is dried in an oven or under vacuum at a controlled temperature.

A study demonstrated that through organized precipitation tests, the dimensions of the resulting nanoparticles can be manipulated by altering parameters like the concentrations of Gd(III) and carbonate ions, as well as the reactor temperature.[3] This approach allowed for the production of this compound nanoparticles with an average diameter of 36 nm.[3]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures to produce crystalline materials. This technique can yield well-defined nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Solution: A precursor solution containing a gadolinium salt and a carbonate source is prepared, similar to the precipitation method. In some variations, a polymer coating agent like poly(acrylic acid) is included to enhance stability and dispersibility.[4][5]

-

Autoclave Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 5-8 hours).[6] The high temperature and pressure facilitate the crystallization of this compound.

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed, and dried as described in the precipitation method.

One study reported the synthesis of 2.3 ± 0.1 nm paramagnetic gadolinium hydrated carbonate nanoparticles using a one-pot hydrothermal process, highlighting the method's capability to produce very small nanoparticles.[4][5]

Microemulsion-Based Synthesis

Microemulsion-based synthesis offers excellent control over the size and shape of nanoparticles by using a thermodynamically stable isotropic dispersion of two immiscible liquids.

Experimental Protocol:

-

Microemulsion Formation: A microemulsion is typically formed by mixing an aqueous phase (containing the gadolinium precursor), an oil phase, and a surfactant.

-

Reaction Initiation: A second microemulsion containing the precipitating agent (carbonate source) is prepared and mixed with the first microemulsion. The reaction occurs within the nanodroplets of the microemulsion. A study utilized tris(tetramethylcyclopentadienyl)gadolinium(III) and CO₂ as starting materials to prepare this compound hollow nanospheres.[7]

-

Product Recovery: The nanoparticles are recovered by destabilizing the microemulsion, followed by washing and drying.

This method has been successfully used to create this compound hollow nanospheres with an outer diameter of 26 ± 4 nm, an inner cavity of 7 ± 2 nm, and a wall thickness of 9 ± 3 nm.[7]

Characterization of this compound

A comprehensive characterization of this compound is crucial to understand its physical and chemical properties. The following techniques are commonly employed.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound. The decomposition of gadolinium(III) carbonate trihydrate (Gd₂(CO₃)₃·3H₂O) typically proceeds in several steps:

-

Dehydration: Loss of water molecules.

-

Decomposition of the anhydrous carbonate to form an oxycarbonate intermediate.

-

Final decomposition to gadolinium oxide (Gd₂O₃).[8]

The decomposition pathway can be summarized as: Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂ → Gd₂O₂·CO₃ → Gd₂O₃.[8] Gadolinium oxide can also be formed by the thermal decomposition of other gadolinium salts like hydroxide, nitrate, or oxalates.[9]

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product |

| Dehydration | 100 - 250 | Variable | Gd₂(CO₃)₃ |

| Intermediate Formation | 300 - 500 | Variable | Gd₂O₂CO₃ |

| Final Decomposition | 500 - 700 | Variable | Gd₂O₃ |

Note: Specific temperatures and mass loss percentages can vary depending on the heating rate and atmosphere.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized this compound. Amorphous or crystalline phases can be identified. For instance, this compound synthesized via some methods may initially be amorphous.[10] Upon calcination at high temperatures (e.g., 700°C), it can be converted to crystalline gadolinium oxide.[3]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and aggregation of this compound nanoparticles. SEM provides information about the surface topography, while TEM offers high-resolution images of the internal structure and particle size distribution. Studies have reported the formation of spherical nanoparticles and hollow nanospheres.[3][7] For example, precipitation methods have yielded spherical nanoparticles with average diameters of 36 nm, which upon calcination, produce gadolinium oxide nanoparticles with diameters below 25 nm.[3] Another study observed the formation of this compound crystals from the aggregation of primary particles around 5 nm in size.[1][2]

Spectroscopic Techniques (FT-IR and Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the synthesized material. The characteristic vibrational modes of the carbonate group (CO₃²⁻) can be observed.

Table 2: Key FT-IR and Raman Peaks for this compound

| Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |

| CO₃²⁻ Symmetric Stretch (ν₁) | ~1060 | ~1061, 1073 |

| CO₃²⁻ Out-of-Plane Bend (ν₂) | ~870 | ~870 |

| CO₃²⁻ Antisymmetric Stretch (ν₃) | ~1446 | ~1350-1563 |

| O-H Stretch (from water) | ~3450 | - |

| H-O-H Bend (from water) | ~1635 | - |

Note: Peak positions can vary slightly depending on the specific crystalline form and hydration state.[11][12][13]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired material properties.

References

- 1. Synthesis of Nanocrystals of this compound by Reaction Cry...: Ingenta Connect [ingentaconnect.com]

- 2. Synthesis of nanocrystals of this compound by reaction crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deswater.com [deswater.com]

- 4. Ultrasmall gadolinium hydrated carbonate nanoparticle: an advanced T1 MRI contrast agent with large longitudinal relaxivity [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrasmall gadolinium hydrated carbonate nanoparticle: an advanced T1 MRI contrast agent with large longitudinal relaxivity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Microemulsion-made this compound hollow nanospheres showing magnetothermal heating and drug release - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Thermal decomposition of gadolinium(III) carbonate [inis.iaea.org]

- 9. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.ufop.br [repositorio.ufop.br]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Gadolinium Carbonate Hydrates

Introduction

Gadolinium carbonate hydrates (Gd₂(CO₃)₃·nH₂O) are inorganic compounds that have garnered interest in various scientific fields, including as precursors for the synthesis of gadolinium-based nanomaterials for applications in magnetic resonance imaging (MRI) and as phosphors. Despite their utility, a complete single-crystal X-ray diffraction analysis that would definitively determine their crystal structure remains elusive in publicly accessible scientific literature. This guide provides a comprehensive overview of the current state of knowledge regarding these compounds. In the absence of a determined crystal structure for this compound hydrates, this document presents the well-characterized crystal structure of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) as a relevant analogue, given that lanthanum and gadolinium are both members of the lanthanide series. Furthermore, this guide details established protocols for the synthesis of both nanocrystalline and amorphous forms of this compound hydrates and describes their thermal decomposition pathways.

Crystal Structure: An Analogous Case Study of Lanthanum Carbonate Octahydrate

Due to the lack of a complete, published crystal structure for any hydrate of this compound, the crystal structure of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) is presented here as a structural analogue. The study of this related lanthanide compound provides valuable insight into the potential coordination and crystal packing that might be expected for this compound hydrates.

The crystal structure of La₂(CO₃)₃·8H₂O is an irregular layer type. The layers are formed by alternating rows of carbonate ions and lanthanum ions. The structure contains two distinct 10-coordinate lanthanum polyhedra, with coordination sites occupied by both water molecules and carbonate ions acting as bidentate and unidentate ligands.[1] Not all water molecules are bound to the metal ions; some are situated between the layers, contributing to the hydrated nature of the compound.[1]

Table 1: Crystallographic Data for Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O) [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a | 8.984 ± 0.004 Å |

| b | 9.580 ± 0.004 Å |

| c | 17.00 ± 0.01 Å |

| Formula Units (Z) | 4 |

| Calculated Density | 2.732 g/cm³ |

| Observed Density | 2.72 ± 0.01 g/cm³ |

Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound hydrates in nanoparticle form have been reported, yielding either nanocrystalline or amorphous products.

This method, adapted from the work of He et al. (2012), describes the formation of nano-sized crystals of this compound through reaction crystallization in a semi-batch crystallizer.[3][4][5]

Materials:

-

Gadolinium chloride (GdCl₃)

-

Ammonium hydrogen carbonate (NH₄HCO₃)

-

Deionized water

Equipment:

-

Semi-batch crystallizer (e.g., standard Rushton crystallizer with a working volume of 1.7 L)

-

Agitator

-

Pumps for reactant delivery

-

Water circulating bath for temperature control

-

(Optional) Ultrasonic device

Procedure:

-

The crystallizer is initially filled to half its working volume (0.85 L) with deionized water.

-

The temperature of the water in the crystallizer is maintained at 25°C using a water circulating bath.

-

Aqueous solutions of gadolinium chloride and ammonium hydrogen carbonate are prepared. For example, to achieve final concentrations of 0.003 M GdCl₃ and 0.0045 M NH₄HCO₃.

-

The reactant solutions are simultaneously pumped into the crystallizer under controlled agitation (e.g., 500 rpm).

-

The reaction proceeds, leading to the nucleation and growth of this compound nanocrystals. The crystals are formed by the aggregation of primary particles approximately 5 nm in size.[3]

-

After the reaction is complete, the nanocrystal suspension is filtered using a nano filter, and the collected solid is washed and dried.

-

(Optional) The application of ultrasonic energy during the crystallization process can be used to inhibit primary particle aggregation, resulting in a significant reduction in the final crystal size.[3]

This one-pot hydrothermal process, described by Liang et al. (2013), yields ultrasmall, amorphous gadolinium hydrated carbonate nanoparticles.[6]

Materials:

-

Gadolinium chloride hexahydrate (GdCl₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Poly(acrylic acid) (PAA)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, gadolinium chloride hexahydrate, urea, and poly(acrylic acid) are dissolved in deionized water.

-

The solution is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 4 hours).

-

During the hydrothermal treatment, urea decomposes to generate carbonate ions, which then react with the gadolinium ions to form gadolinium hydrated carbonate nanoparticles. The poly(acrylic acid) serves as a coating agent.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting nanoparticle suspension is collected and purified, for instance, by dialysis, to remove unreacted precursors and byproducts.

-

The final product consists of amorphous gadolinium hydrated carbonate nanoparticles with a small core size (approximately 2.3 ± 0.1 nm).[6]

Characterization

Powder X-ray diffraction is a primary technique for identifying the crystalline phases and assessing the crystallinity of this compound hydrates. For amorphous forms, PXRD will show broad, diffuse scattering peaks, while crystalline materials will exhibit sharp Bragg reflections.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of this compound hydrates.

Table 2: Thermal Decomposition Steps of Gadolinium(III) Carbonate Trihydrate (Gd₂(CO₃)₃·3H₂O) [7]

| Decomposition Step | Reaction | Atmosphere |

| 1 | Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ + 3H₂O | Air, CO₂, Inert (N₂, Ar, He) |

| 2 | Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂ | Air, CO₂, Inert |

| 3 | Gd₂O₃·2.5CO₂ → Gd₂O₂CO₃ | Air, CO₂, Inert |

| 4 | Gd₂O₂CO₃ → Gd₂O₃ | Air, CO₂, Inert |

All detectable reactions during the thermal decomposition are endothermic.[7] The intermediates, particularly the oxycarbonates, exhibit notable stability in a carbon dioxide atmosphere.[7]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound hydrates.

Caption: Influence of synthesis parameters on the nanocrystal size of this compound.

Caption: Thermal decomposition pathway of this compound trihydrate.

Conclusion

While the precise crystal structure of this compound hydrates remains to be elucidated through single-crystal X-ray diffraction, significant progress has been made in synthesizing and characterizing these materials in nanocrystalline and amorphous forms. The crystal structure of lanthanum carbonate octahydrate serves as a valuable reference for understanding the potential structural motifs in lanthanide carbonates. Detailed protocols for the synthesis of this compound nanoparticles are available and offer control over particle size and crystallinity. The thermal decomposition behavior of the trihydrate is well-documented, showing a multi-step process leading to the formation of gadolinium oxide. Future research focusing on the growth of single crystals of various this compound hydrates is necessary to provide a definitive understanding of their atomic arrangements, which will further aid in the rational design of gadolinium-based materials for advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of nanocrystals of this compound by reaction crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Ultrasmall gadolinium hydrated carbonate nanoparticle: an advanced T1 MRI contrast agent with large longitudinal relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of gadolinium(III) carbonate [inis.iaea.org]

An In-Depth Technical Guide to the Thermal Decomposition of Gadolinium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gadolinium carbonate, a process of significant interest in materials science and relevant to the preparation of gadolinium-based compounds used in various applications, including as contrast agents in magnetic resonance imaging (MRI). This document details the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analysis, outlines experimental protocols, and provides a visual representation of the decomposition process.

The Thermal Decomposition Pathway

The thermal decomposition of gadolinium(III) carbonate trihydrate (Gd₂(CO₃)₃·3H₂O) is a multi-step process that occurs under controlled heating. The compound sequentially loses water molecules and then carbon dioxide to ultimately form gadolinium oxide (Gd₂O₃). The generally accepted decomposition pathway proceeds through several intermediate compounds.[1]

The decomposition process can be summarized by the following series of reactions:

Step 1: Dehydration Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ + 3H₂O

Step 2 & 3: Formation of Intermediate Oxycarbonates Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂ + 0.5CO₂ Gd₂O₃·2.5CO₂ → Gd₂O₂CO₃ + 1.5CO₂

Step 4: Final Decomposition to Gadolinium Oxide Gd₂O₂CO₃ → Gd₂O₃ + CO₂

This multi-stage decomposition is characterized by distinct temperature ranges and corresponding weight losses, which can be quantitatively analyzed using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic transitions.

The following tables summarize the quantitative data associated with the thermal decomposition of gadolinium(III) carbonate trihydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Gd₂(CO₃)₃·3H₂O

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Evolved Gas |

| Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ | Ambient - 250 | 9.76 | ~10 | H₂O |

| Gd₂(CO₃)₃ → Gd₂O₂CO₃ | 250 - 550 | 15.88 | ~16 | CO₂ |

| Gd₂O₂CO₃ → Gd₂O₃ | 550 - 800 | 7.94 | ~8 | CO₂ |

Table 2: Differential Thermal Analysis (DTA) Data for the Decomposition of Gd₂(CO₃)₃·3H₂O

| Decomposition Step | Peak Temperature (°C) | Thermal Event |

| Dehydration | ~180 | Endothermic |

| Formation of Oxycarbonates | ~450, ~520 | Endothermic |

| Formation of Gadolinium Oxide | ~750 | Endothermic |

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding weight losses of the different decomposition stages of gadolinium(III) carbonate trihydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is typically used.

Methodology:

-

Sample Preparation: A small amount of gadolinium(III) carbonate trihydrate powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the sample holder of the TGA instrument.

-

An empty crucible of the same material is used as a reference for DTA.

-

The furnace is sealed, and the system is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent side reactions.

-

-

Thermal Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample weight (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and offset temperatures of each weight loss step, as well as the percentage weight loss. The DTA curve is analyzed to identify the peak temperatures of endothermic and exothermic events corresponding to the decomposition steps.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is coupled to the outlet of the TGA instrument.

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The gas evolved from the TGA furnace is continuously transferred to the MS or FTIR spectrometer via a heated transfer line.

-

The spectrometer records the mass-to-charge ratio (MS) or the infrared spectrum (FTIR) of the evolved gases as a function of temperature.

-

By correlating the gas evolution profiles with the weight loss steps from the TGA data, the specific gaseous products (e.g., H₂O, CO₂) for each decomposition stage can be identified.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final product of the thermal decomposition.

Instrumentation: An X-ray diffractometer.

Methodology:

-

Samples of this compound are heated in a furnace to specific temperatures corresponding to the end of each decomposition stage, as determined by TGA.

-

The samples are then cooled to room temperature.

-

The crystalline solid at each stage is ground into a fine powder and mounted on a sample holder.

-

X-ray diffraction patterns are recorded over a specific 2θ range.

-

The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present at each temperature.

Visualizing the Decomposition Pathway

The following diagram, generated using Graphviz, illustrates the logical flow of the thermal decomposition of gadolinium(III) carbonate trihydrate.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process involving dehydration and decarbonation to yield gadolinium oxide. Understanding this process is critical for the controlled synthesis of gadolinium oxide and other gadolinium compounds with desired properties for various high-technology and biomedical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Solubility of Gadolinium Carbonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadolinium carbonate (Gd₂(CO₃)₃) is a sparingly soluble salt of the rare-earth element gadolinium. Its solubility in aqueous solutions is a critical parameter in various fields, including materials science, geochemistry, and particularly in the pharmaceutical industry, where gadolinium-based contrast agents are pivotal for magnetic resonance imaging (MRI). This technical guide provides a comprehensive overview of the aqueous solubility of this compound, detailing its solubility product, the factors influencing its dissolution, and the experimental protocols for its determination. A key takeaway is that while this compound is poorly soluble in pure water, its solubility is markedly influenced by pH and the presence of complexing agents, particularly excess carbonate ions.

Physicochemical Properties of this compound

This compound is typically found as a hydrated white powder. Its insolubility in water is a defining characteristic, though it readily reacts with acids to produce soluble gadolinium salts and carbon dioxide gas[1].

Aqueous Solubility of this compound

The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

3.1 Dissolution Equilibrium

The dissolution of this compound in pure water can be represented by the following equilibrium:

Gd₂(CO₃)₃(s) <=> 2Gd³⁺(aq) + 3CO₃²⁻(aq)

The solubility product constant (Ksp) expression is:

Ksp = [Gd³⁺]²[CO₃²⁻]³

Caption: Dissolution equilibrium of this compound in water.

3.2 Solubility Product Constant (Ksp)

Table 1: Estimated Solubility Data for this compound in Water

| Parameter | Value | Reference |

| General Solubility Range for Rare Earth Carbonates (mol/L) | 10⁻⁵ - 10⁻⁷ | [2] |

| Estimated Ksp Range for Normal Rare Earth Carbonates | 10⁻³⁰ - 10⁻³⁵ | [2] |

Note: These are generalized values for rare earth carbonates and should be used as an estimate for this compound in the absence of a specific experimental value.

Factors Influencing the Solubility of this compound

The aqueous solubility of this compound is significantly impacted by several factors, which are crucial for controlling its dissolution in various applications.

4.1 Effect of pH

This compound is soluble in acidic solutions. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, bicarbonate (HCO₃⁻). In the presence of H⁺ ions, the carbonate ions react to form bicarbonate and carbonic acid, which subsequently decomposes to water and carbon dioxide. This consumption of carbonate ions shifts the dissolution equilibrium of this compound to the right, leading to increased solubility.

Caption: Influence of pH on this compound solubility.

4.2 Common Ion Effect

According to Le Châtelier's principle, the solubility of this compound is decreased in a solution that already contains a common ion, either Gd³⁺ or CO₃²⁻. The addition of a soluble carbonate salt, such as sodium carbonate, will increase the concentration of CO₃²⁻, shifting the dissolution equilibrium to the left and causing the precipitation of this compound.

4.3 Complex Ion Formation

Conversely, the solubility of this compound can be significantly enhanced in the presence of high concentrations of carbonate or bicarbonate ions due to the formation of soluble gadolinium-carbonate complexes. This is a common behavior observed for rare-earth elements[3][4][5]. The formation of these complexes effectively reduces the concentration of free Gd³⁺ ions in solution, thereby shifting the dissolution equilibrium to the right.

The equilibrium for the formation of a gadolinium-carbonate complex can be represented as:

Gd³⁺(aq) + nCO₃²⁻(aq) <=> [Gd(CO₃)n]³⁻²ⁿ(aq)

One study reported an equilibrium constant (logK) of -8.0 for the formation of this compound complexes in a carbonate-alkaline medium at zero ionic strength[5][6].

Table 2: Solubility of Gadolinium in Carbonate Solutions

| Solution | Observation | Reference |

| Sodium Carbonate | Solubility increases with increasing carbonate concentration. Solubility increases with increasing temperature. | [4] |

| Ammonium Bicarbonate | Solubility increases with increasing carbonate concentration. Solubility decreases with increasing temperature. | [4] |

4.4 Temperature

The effect of temperature on the solubility of this compound is not straightforward and depends on the specific aqueous system. In sodium carbonate solutions, the solubility of gadolinium increases with temperature, while in ammonium bicarbonate solutions, it decreases[4]. This suggests that the thermodynamics of dissolution and complex formation are different in these two media.

Experimental Protocols for Solubility Determination

Determining the Ksp of a sparingly soluble salt like this compound requires sensitive analytical techniques to measure the low concentrations of its ions in a saturated solution.

5.1 General Experimental Workflow

Caption: General workflow for Ksp determination of this compound.

5.2 Detailed Methodologies

5.2.1 Preparation of Saturated Solution

-

Add an excess of solid this compound to a known volume of deionized water in a sealed container.

-

The container should be made of a material that does not interact with the ions, such as borosilicate glass or a suitable polymer.

5.2.2 Equilibration

-

Stir the suspension continuously using a magnetic stirrer in a constant temperature bath to maintain a specific temperature (e.g., 25 °C).

-

Allow the system to equilibrate for a sufficient period (typically 24-48 hours or longer) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the gadolinium concentration becomes constant.

5.2.3 Phase Separation

-

Separate the solid phase from the aqueous phase. This can be achieved by:

-

Filtration: Using a fine-pore membrane filter (e.g., 0.22 µm) to prevent any solid particles from passing into the filtrate.

-

Centrifugation: Centrifuging the suspension at high speed and carefully collecting the supernatant.

-

5.2.4 Quantification of Gadolinium Ion Concentration

The concentration of Gd³⁺ in the supernatant must be determined using a highly sensitive analytical method due to the low solubility of the salt.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most sensitive techniques for trace element analysis and is well-suited for determining the low concentrations of gadolinium in the saturated solution[7][8][9][10].

-

Spectrophotometry: A colorimetric method can be developed where gadolinium forms a colored complex with a suitable chelating agent. The absorbance of the complex is then measured and related to the gadolinium concentration. This method is generally less sensitive than ICP-MS but can be a viable alternative[11].

-

Ion-Selective Electrodes (ISEs): A gadolinium ion-selective electrode can be used to directly measure the activity of Gd³⁺ ions in the saturated solution. The electrode potential is proportional to the logarithm of the ion activity.

5.2.5 Calculation of Ksp

-

From the measured concentration of Gd³⁺, the concentration of CO₃²⁻ can be calculated based on the stoichiometry of the dissolution reaction: [CO₃²⁻] = 1.5 * [Gd³⁺].

-

The Ksp can then be calculated using the equilibrium expression: Ksp = [Gd³⁺]² * (1.5 * [Gd³⁺])³ = 6.75 * [Gd³⁺]⁵.

Aqueous Speciation of this compound

In aqueous solutions, especially those with varying pH and carbonate concentrations, gadolinium can exist in different forms, including the free hydrated ion ([Gd(H₂O)n]³⁺), and various soluble carbonate complexes ([Gd(CO₃)n]³⁻²ⁿ). Additionally, at higher pH, the formation of insoluble gadolinium hydroxycarbonate (GdOHCO₃) can occur, further complicating the solubility behavior.

Caption: Aqueous speciation of gadolinium in a carbonate system.

Conclusion

The aqueous solubility of this compound is a complex topic governed by multiple interdependent factors. While its intrinsic solubility in pure water is very low, the presence of acidic conditions or excess carbonate ions can lead to a significant increase in its dissolution. For researchers and professionals in drug development, a thorough understanding of these principles is essential for controlling the behavior of gadolinium-containing formulations and for the development of novel gadolinium-based materials. The experimental protocols outlined in this guide provide a framework for the accurate determination of the solubility parameters of this compound, which are fundamental for its application in various scientific and industrial contexts.

References

- 1. americanelements.com [americanelements.com]

- 2. mdpi.com [mdpi.com]

- 3. A new experimental method to determine partitioning coefficients of rare earth elements on carbonate (calcite and aragonite) in seawater: identification of two major factors causing variation: Fe hydroxide adsorption and growth/dissolution inhibition of carbonate [jstage.jst.go.jp]

- 4. scielo.br [scielo.br]

- 5. airccse.com [airccse.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Synthesis of gadolinium carbonate nanoparticles

An In-depth Technical Guide on the Synthesis of Gadolinium Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Gd₂(CO₃)₃) nanoparticles are emerging as a significant class of nanomaterials in the biomedical field. Their inherent properties, including high gadolinium payload for enhanced magnetic resonance imaging (MRI) contrast and pH-sensitive decomposition for targeted drug release, position them as promising candidates for theranostic applications. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound nanoparticles, detailed experimental protocols, characterization techniques, and key quantitative data to support researchers and professionals in drug development.

Introduction

Gadolinium-based contrast agents (GBCAs) are critical for enhancing the diagnostic capabilities of MRI.[1][2][3] However, concerns over the in vivo release of toxic free Gd³⁺ ions from conventional chelate-based agents have spurred the development of safer, more effective alternatives.[3] Nanoparticle-based systems, such as this compound, offer a solution by encapsulating a large number of gadolinium atoms within a single nanoparticle, which can lead to significantly higher relaxivity and improved image contrast.[4][5]

Furthermore, the carbonate matrix of these nanoparticles is uniquely sensitive to acidic environments. This property is highly advantageous for oncological applications, as the nanoparticles remain stable in the bloodstream but readily decompose in the acidic tumor microenvironment, triggering the release of both the Gd³⁺ imaging agent and any co-loaded therapeutic drugs.[6] This guide focuses on the practical synthesis and characterization of these versatile nanoparticles.

Synthesis Methodologies

The physicochemical properties of this compound nanoparticles, such as size, crystallinity, and morphology, are heavily influenced by the synthesis method. The most prevalent and well-documented methods include co-precipitation, thermal decomposition, and microemulsion.

Co-precipitation

Co-precipitation is a robust and straightforward "bottom-up" approach involving the reaction of soluble gadolinium salts with a carbonate source in a solution to form an insoluble Gd₂(CO₃)₃ precipitate.[7][8][9][10] The process allows for control over nanoparticle size by adjusting parameters like reactant concentrations, pH, and agitation speed.[7][8][9][10]

-

Precursor Preparation:

-

Prepare a 0.003 M aqueous solution of gadolinium chloride (GdCl₃).

-

Prepare a 0.0045 M aqueous solution of ammonium hydrogen carbonate (NH₄HCO₃).[10]

-

-

Reaction Crystallization:

-

In a semi-batch crystallizer, add the GdCl₃ solution to the ammonium hydrogen carbonate solution at a controlled rate (e.g., 3 mL/min) under constant agitation (e.g., 500 rpm) at room temperature.[11]

-

Maintain a neutral pH (around 7.0) during the reaction, as deviation can significantly reduce the final crystal size.[7][8]

-

Allow the reaction to proceed for 2 hours to ensure complete formation of the precipitate.

-

-

Purification:

-

Collect the white precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove unreacted ions and byproducts.[11]

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 70°C for 10-12 hours to obtain a fine powder.[11]

-

Thermal Decomposition

The thermal decomposition method involves heating a gadolinium-oleate precursor in a high-boiling point solvent. This technique can produce nanoparticles with high crystallinity and uniform size, though it often requires higher temperatures and organic solvents.[12][13]

-

Precursor Synthesis:

-

Decomposition Reaction:

-

Heat the mixture under a nitrogen atmosphere to a specific temperature (e.g., 280-300°C).[12][13] Temperatures above 300°C may lead to the formation of oxide impurities.[12][13]

-

Maintain the temperature for a set duration (e.g., 30-90 minutes). Prolonging the aging time can improve particle uniformity.[13]

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the nanoparticles.

-

Collect the nanoparticles via centrifugation and wash repeatedly with a mixture of ethanol and hexane to remove residual oleic acid and solvent.

-

-

Drying:

-

Dry the final product under vacuum.

-

Microemulsion Method

The reverse microemulsion technique utilizes nanometer-sized water droplets dispersed in an oil phase as nanoreactors.[14][15] This method offers excellent control over particle size and morphology, often yielding highly uniform nanoparticles.[14][15] Hollow this compound nanospheres have been successfully synthesized using this approach.[14]

Physicochemical Characterization and Data

Thorough characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for biomedical applications. Key parameters and the techniques used to measure them are summarized below.

| Parameter | Technique(s) | Typical Quantitative Data |

| Size & Morphology | High-Resolution Transmission Electron Microscopy (HRTEM) | Spherical or quasi-spherical.[8] Size: 5-50 nm.[8][10] |

| Crystallinity | X-ray Diffraction (XRD) | Can be amorphous or crystalline depending on synthesis.[16][17] |

| Hydrodynamic Size | Dynamic Light Scattering (DLS) | Typically larger than TEM size due to hydration layer. |

| Surface Chemistry | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms presence of carbonate (CO₃²⁻) and other functional groups.[14][18] |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDXS) | Confirms the presence and ratio of Gadolinium, Carbon, and Oxygen.[14] |

| Relaxivity (MRI) | Relaxometry (T1 and T2 measurements) | r₁ values are significantly higher than commercial agents (e.g., >10 s⁻¹mM⁻¹).[1] |

Functionalization for In Vivo Applications

For clinical translation, nanoparticles often require surface modification to enhance their stability in biological media, prolong circulation time, and enable active targeting to specific tissues or cells.

Functionalization with polymers like polyethylene glycol (PEG) creates a hydrophilic shell that reduces protein adsorption and uptake by the reticuloendothelial system, increasing blood circulation time.[19] The addition of targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules can further enhance nanoparticle accumulation at the desired pathological site.[1]

Drug Loading and Release

The porous structure and surface of this compound nanoparticles can be exploited for loading therapeutic agents. The pH-responsive nature of the carbonate matrix is particularly useful for triggered drug release.

| Drug Loaded | Loading Method | Typical Loading Capacity (wt%) | Release Trigger |

| Doxorubicin (DOX) | Co-encapsulation during synthesis or surface adsorption | 5-15% | Acidic pH (< 6.5) |

| Paclitaxel | Adsorption onto nanoparticle surface | 2-10% | Acidic pH (< 6.5) |

Note: Loading capacities are estimates and vary significantly with nanoparticle size, surface chemistry, and the loading protocol.

The mechanism relies on the acidic environment of tumors, which protonates the carbonate ions, leading to the decomposition of the nanoparticle into soluble gadolinium salts, water, and carbon dioxide, thereby releasing the drug payload directly at the target site.[6]

Conclusion

This compound nanoparticles represent a highly versatile and promising platform for the development of next-generation theranostic agents. The synthesis methods described herein, particularly co-precipitation, offer scalable and controllable routes to nanoparticle production. By carefully selecting the synthesis parameters and applying appropriate surface functionalization strategies, these nanoparticles can be engineered to possess optimal characteristics for enhanced MRI diagnostics and targeted, triggered drug delivery. This guide provides the foundational protocols and data necessary for researchers to advance the exploration and application of this potent nanomaterial in medicine.

References

- 1. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integration of gadolinium in nanostructure for contrast enhanced-magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gadolinium‐containing carbon nanomaterials for magnetic resonance imaging: Trends and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of nanocrystals of this compound by reaction crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Nanocrystals of this compound by Reaction Cry...: Ingenta Connect [ingentaconnect.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02739C [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Microemulsion route to the synthesis of nanoparticles - Publications of the IAS Fellows [repository.ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Precursors for Gadolinium Oxide Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, with a specific focus on the crucial role of precursor selection. The choice of gadolinium precursor is a critical determinant of the final nanoparticle's physicochemical properties, which in turn govern its efficacy and safety in biomedical applications, including as a contrast agent in Magnetic Resonance Imaging (MRI) and as a vehicle for drug delivery.

The Critical Role of Precursors in Gd₂O₃ Nanoparticle Synthesis

The synthesis of gadolinium oxide nanoparticles is a meticulously controlled process where the initial chemical ingredients, particularly the gadolinium precursor, dictate the ultimate characteristics of the nanomaterial. The precursor's chemical nature, including its counter-ion (e.g., chloride, nitrate, acetate), influences reaction kinetics, which in turn affects nanoparticle size, morphology, crystallinity, and surface chemistry. These properties are paramount for biomedical applications, as they directly impact biocompatibility, cellular uptake, and relaxivity in MRI.

Comparative Analysis of Common Gadolinium Precursors

The selection of a gadolinium precursor is a foundational step in the synthesis of Gd₂O₃ nanoparticles. The most commonly employed precursors are gadolinium(III) chloride (GdCl₃), gadolinium(III) nitrate (Gd(NO₃)₃), and gadolinium(III) acetate (Gd(CH₃COO)₃). Each precursor presents distinct advantages and disadvantages that can be leveraged to tailor the nanoparticle's properties for specific applications.

| Precursor | Synthesis Method(s) | Typical Nanoparticle Size | Key Considerations |

| Gadolinium(III) Chloride (GdCl₃) | Hydrothermal, Co-precipitation | 18 - 66 nm | Often used in aqueous synthesis methods. The presence of chloride ions can influence the surface charge and stability of the nanoparticles.[1] |

| Gadolinium(III) Nitrate (Gd(NO₃)₃) | Hydrothermal, Sol-Gel | 100 - 900 nm (nanorods) | The nitrate group can be a source of oxidizing species during thermal decomposition, potentially influencing the reaction pathway and final product purity.[2] |

| Gadolinium(III) Acetate (Gd(CH₃COO)₃) | Thermal Decomposition, Polyol-free | 3.1 - 5.4 nm | The acetate group can act as an in-situ capping agent, providing some control over particle growth and stability. Thermal decomposition of the acetate precursor is a common route for producing small, crystalline nanoparticles.[3] |

Key Synthesis Methodologies: Detailed Experimental Protocols

Several methodologies have been developed for the synthesis of gadolinium oxide nanoparticles. The choice of method is often dictated by the desired nanoparticle characteristics, such as size, shape, and surface properties. Below are detailed protocols for the most prevalent synthesis techniques.

Hydrothermal Synthesis

This method utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve 0.08 M of gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water with vigorous stirring.[2]

-

Precipitation: Slowly add 0.5 mL of ethylamine (C₂H₅NH₂) to the precursor solution under continuous stirring to form a white precipitate of gadolinium hydroxide.[2]

-

Hydrothermal Treatment: Transfer the resulting mixture to a sealed autoclave and heat at 120°C for 12 hours.[2]

-

Purification: After cooling to room temperature, centrifuge the solution to collect the precipitate. Wash the precipitate several times with deionized water to remove unreacted reagents.

-

Drying and Calcination: Dry the gadolinium hydroxide precipitate in an oven at 80°C. Subsequently, anneal the dried powder in an electric furnace at 700°C for 4 hours in an argon atmosphere to yield Gd₂O₃ nanoparticles.[2]

Caption: Workflow for the polyol synthesis of Gd₂O₃ nanoparticles.

Thermal Decomposition

This method involves the direct heating of a gadolinium precursor in a high-boiling point solvent, which also often acts as a capping agent.

Experimental Protocol:

-

Precursor Mixture: Mix gadolinium(III) acetate hydrate with polyethylene glycol (PEG-1000). [3]2. Decomposition: Heat the mixture to a specific decomposition temperature (e.g., 260°C, 280°C, or 300°C) and maintain for a set period. The temperature influences the final particle size. [3]3. Purification: After cooling, the PEG-coated nanoparticles can be purified by precipitation with a non-solvent like ethanol, followed by centrifugation and washing.

Experimental Workflow for Thermal Decomposition:

Caption: Workflow for the thermal decomposition synthesis of Gd₂O₃ nanoparticles.

Influence of Synthesis Parameters on Nanoparticle Properties

The physicochemical properties of Gd₂O₃ nanoparticles are highly tunable by adjusting various synthesis parameters. Understanding these relationships is key to designing nanoparticles for specific biomedical applications.

| Parameter | Effect on Nanoparticle Properties |

| Precursor Concentration | Can influence both nucleation and growth rates. Higher concentrations can lead to a burst of nucleation, resulting in smaller nanoparticles. |

| Reaction Temperature | Higher temperatures generally lead to faster reaction kinetics and can result in larger, more crystalline nanoparticles. However, excessively high temperatures can cause agglomeration. [3] |

| Reaction Time | Longer reaction times typically allow for more complete crystal growth, leading to larger particle sizes. |

| pH | The pH of the reaction medium affects the hydrolysis and condensation rates of the precursor, thereby influencing particle size and morphology. |

| Capping Agents | The choice and concentration of capping agents are critical for controlling particle size, preventing aggregation, and determining the surface chemistry of the nanoparticles. |

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the interaction of Gd₂O₃ nanoparticles with biological systems is paramount. These interactions are complex and can trigger various cellular signaling pathways.

Cellular Uptake

The cellular uptake of Gd₂O₃ nanoparticles is influenced by their size, shape, and surface charge. Generally, smaller nanoparticles and those with a positive surface charge tend to be internalized by cells more readily. The primary mechanism of uptake is endocytosis, which can be further categorized into phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.

Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways that are modulated by Gd₂O₃ nanoparticles:

-

Apoptosis: Gadolinium oxide nanoparticles have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-3 and caspase-9 has been observed in response to Gd₂O₃ nanoparticle treatment. [4][5][6]* Autophagy: Gd₂O₃ nanoparticles can interfere with the autophagic process, which is a cellular mechanism for the degradation and recycling of cellular components. This disruption of autophagic flux can enhance the cytotoxicity of chemotherapeutic drugs in cancer cells. [7]* Inflammation (NF-κB Pathway): The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some studies suggest that nanoparticles, including those containing gadolinium, can modulate this pathway, potentially leading to either pro- or anti-inflammatory responses depending on the specific nanoparticle characteristics and cellular context. [8]* cGAS-STING Pathway: In the context of radiotherapy, gadolinium oxide nanoparticles have been shown to enhance the anti-tumor immune response by activating the cGAS-STING pathway. [9]This pathway is involved in the detection of cytosolic DNA and the subsequent induction of an interferon response.

Logical Relationships in Gd₂O₃ Nanoparticle Synthesis and Application:

Caption: Interplay between precursor choice, synthesis conditions, nanoparticle properties, and biological outcomes.

Conclusion

The rational design of gadolinium oxide nanoparticles for advanced biomedical applications begins with the judicious selection of the gadolinium precursor. This technical guide has provided a detailed overview of the common precursors, their impact on nanoparticle characteristics, and the key synthesis methodologies. For researchers and professionals in drug development, a thorough understanding of these fundamental principles is essential for the successful translation of these promising nanomaterials from the laboratory to clinical applications. The ability to precisely control the physicochemical properties of Gd₂O₃ nanoparticles through precursor and synthesis parameter selection will undoubtedly pave the way for the next generation of diagnostic and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-responsive smart gadolinium-based contrast agent for magnetic resonance imaging of drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toxicity Mechanism of Gadolinium Oxide Nanoparticles and Gadolinium Ions in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Gadolinium Oxide Nanoparticles Reinforce the Fractionated Radiotherapy-Induced Immune Response in Tri-Negative Breast Cancer via cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Susceptibility of Gadolinium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of gadolinium carbonate, a material of significant interest in various scientific and biomedical fields. This document details the theoretical underpinnings of its paramagnetic behavior, offers calculated quantitative data, and provides detailed experimental protocols for its synthesis and magnetic characterization.

Introduction to the Magnetic Properties of this compound

Gadolinium, a lanthanide series element, is distinguished by its significant magnetic properties, which are primarily dictated by the electron configuration of its trivalent ion, Gd³⁺. The Gd³⁺ ion possesses a half-filled 4f shell with seven unpaired electrons, resulting in a large spin magnetic moment and, consequently, strong paramagnetic behavior.[1] this compound (Gd₂(CO₃)₃) serves as a host for these Gd³⁺ ions, and its bulk magnetic properties are a direct consequence of the intrinsic magnetic moments of these ions.

Unlike ferromagnetic materials, which exhibit spontaneous magnetization, paramagnetic substances like this compound only show magnetic alignment in the presence of an external magnetic field.[2] The magnetic moments of the individual Gd³⁺ ions are randomly oriented in the absence of a field, resulting in no net magnetization. However, when an external magnetic field is applied, these moments tend to align with the field, leading to a positive magnetic susceptibility. This property is fundamental to its applications, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

Theoretical Magnetic Susceptibility of this compound

Theoretical Magnetic Moment of Gd³⁺

The spin-only magnetic moment (μ_s) of an ion can be calculated using the following formula:

μ_s = g * √[S(S+1)] * μ_B

where:

-

g is the Landé g-factor (approximately 2 for a free electron)

-

S is the total spin quantum number

-

μ_B is the Bohr magneton (9.274 × 10⁻²⁴ J·T⁻¹)

For Gd³⁺, with seven unpaired electrons, S = 7 * (1/2) = 7/2. Therefore, the theoretical spin-only magnetic moment is:

μ_s = 2 * √[(7/2)(7/2 + 1)] * μ_B ≈ 7.94 μ_B[3][4][5][6]

Curie Law and Molar Magnetic Susceptibility

For a paramagnetic material, the molar magnetic susceptibility (χ_m) is described by the Curie Law, which states that the magnetic susceptibility is inversely proportional to the temperature (T):

χ_m = C / T

where C is the Curie constant. The Curie constant can be calculated from the effective magnetic moment (μ_eff), which for lanthanides is closely approximated by the spin-only magnetic moment:

C = (N_A * μ₀ * μ_eff²) / (3 * k_B)

where:

-

N_A is Avogadro's number (6.022 × 10²³ mol⁻¹)

-

μ₀ is the permeability of free space (4π × 10⁻⁷ T·m·A⁻¹)

-

k_B is the Boltzmann constant (1.380 × 10⁻²³ J·K⁻¹)

Using the theoretical magnetic moment of Gd³⁺ (7.94 μ_B), we can calculate the theoretical molar magnetic susceptibility of this compound.

Quantitative Magnetic Data

The following table summarizes the theoretical and key magnetic parameters for this compound. It is important to note that these are calculated values and experimental verification is recommended. For comparison, experimental molar magnetic susceptibility values for other gadolinium compounds are also provided.[7]

| Parameter | Symbol | Value (for Gd₂(CO₃)₃) | Units |

| Calculated Values for this compound | |||

| Formula Weight | FW | 594.55 | g/mol |

| Gd³⁺ ions per formula unit | 2 | ||

| Theoretical Magnetic Moment per Gd³⁺ ion | μ_eff | 7.94 | μ_B |

| Molar Magnetic Susceptibility at 298 K (calculated) | χ_m | 6.28 x 10⁻⁸ | m³/mol |

| Mass Magnetic Susceptibility at 298 K (calculated) | χ_g | 1.06 x 10⁻⁷ | m³/kg |

| Experimental Values for Other Gadolinium Compounds | |||

| Molar Magnetic Susceptibility of Gd₂O₃ | χ_m | 5.32 x 10⁻⁷ | m³/mol |

| Molar Magnetic Susceptibility of GdCl₃ | χ_m | 2.79 x 10⁻⁷ | m³/mol |

| Molar Magnetic Susceptibility of Gd₂(SO₄)₃·8H₂O | χ_m | 5.33 x 10⁻⁷ | m³/mol |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the measurement of its magnetic susceptibility.

Synthesis of this compound Nanocrystals

This protocol is adapted from a reaction crystallization method to produce nano-sized this compound crystals.[8][9]

Materials:

-

Gadolinium(III) chloride (GdCl₃)

-

Ammonium hydrogen carbonate (NH₄HCO₃)

-

Deionized water

-

Semi-batch crystallizer with agitator and temperature control

-

Ultrasonic device (optional, for smaller crystal size)

Procedure:

-

Prepare separate aqueous solutions of gadolinium chloride and ammonium hydrogen carbonate. A typical starting concentration is 0.003 M for GdCl₃ and 0.0045 M for NH₄HCO₃.

-

Add a specific volume of deionized water to the semi-batch crystallizer, typically half the working volume.

-

Set the temperature of the crystallizer to the desired reaction temperature (e.g., 25°C).

-

Simultaneously pump the gadolinium chloride and ammonium hydrogen carbonate solutions into the crystallizer at a controlled flow rate.

-

Maintain constant agitation throughout the reaction to ensure proper mixing.

-

If nanocrystals are desired, apply ultrasonic energy to the reaction mixture to inhibit particle aggregation.

-

After the addition of the reactants is complete, continue agitation for a set period to allow for crystal growth and stabilization.

-

The resulting this compound precipitate can be collected by filtration, washed with deionized water to remove any unreacted precursors, and dried under vacuum.

Magnetic Susceptibility Measurement using a Vibrating Sample Magnetometer (VSM)

A VSM is a highly sensitive instrument used to measure the magnetic properties of materials as a function of magnetic field and temperature.[10][11][12]

Equipment:

-

Vibrating Sample Magnetometer (VSM)

-

Sample holder (typically a plastic straw or a specialized capsule)

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the dried this compound powder (typically 10-50 mg).

-

Carefully pack the powder into the sample holder to a fixed height. Ensure the packing is consistent to minimize variations in density.

-

-

Instrument Setup:

-

Turn on the VSM and the cooling water for the electromagnet.

-

Start the control software and initialize the system.

-

-

Sample Loading:

-

Mount the sample holder onto the VSM sample rod.

-

Carefully insert the sample rod into the VSM, ensuring it is positioned correctly within the pickup coils.

-

-

Measurement:

-

Set the measurement parameters in the software, including the temperature (e.g., room temperature, 298 K), the magnetic field range (e.g., -1 T to 1 T), and the data acquisition rate.

-

For a paramagnetic sample, a measurement of magnetization versus applied magnetic field (M-H curve) at a constant temperature is typically performed.

-

The software will control the electromagnet to sweep the magnetic field while the sample is vibrated at a constant frequency. The induced voltage in the pickup coils is measured, which is proportional to the magnetic moment of the sample.

-

-

Data Analysis:

-

The raw data will be a plot of magnetic moment versus applied magnetic field.

-

For a paramagnetic material at room temperature, this plot should be a straight line passing through the origin.

-

The magnetic susceptibility (χ) can be determined from the slope of this line (M/H).

-

The mass susceptibility (χ_g) is calculated by dividing the magnetic susceptibility by the mass of the sample.

-

The molar susceptibility (χ_m) is obtained by multiplying the mass susceptibility by the molar mass of this compound.

-

Magnetic Susceptibility Measurement using a Superconducting Quantum Interference Device (SQUID) Magnetometer

A SQUID magnetometer offers even higher sensitivity than a VSM and is ideal for measuring weakly magnetic samples.[13]

Equipment:

-

SQUID Magnetometer

-

Gelatin capsule or other suitable sample holder

-

Non-magnetic straw

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder (typically 1-20 mg).

-

Place the powder into a gelatin capsule.

-

Secure the capsule inside a non-magnetic straw, ensuring it is centered.

-

-

Instrument Setup:

-

Cool down the SQUID system with liquid helium.

-

Start the control software and initialize the magnetometer.

-

-

Sample Loading:

-

Mount the straw containing the sample onto the sample rod.

-

Insert the sample rod into the SQUID sample chamber, following the manufacturer's specific procedures for purging and sealing the chamber.

-

-

Measurement:

-

Define the measurement sequence in the software. This typically involves setting the temperature and the applied magnetic field.

-

To determine the temperature dependence of the magnetic susceptibility, a common procedure is to cool the sample to a low temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC), then apply a small magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.

-

An M-H curve can also be measured at a constant temperature as described for the VSM.

-

-

Data Analysis:

-

The SQUID measures the magnetic moment of the sample.

-

The magnetic susceptibility is calculated from the measured magnetic moment and the applied magnetic field.

-

The data can be plotted as magnetic susceptibility versus temperature. For a paramagnetic material following the Curie Law, a plot of 1/χ versus T should yield a straight line passing through the origin.

-

The Curie constant can be determined from the slope of this line.

-

Factors Influencing Magnetic Susceptibility

The magnetic susceptibility of this compound can be influenced by several factors:

-

Temperature: As described by the Curie Law, the magnetic susceptibility of a paramagnetic material is inversely proportional to the absolute temperature. As the temperature increases, thermal agitation increasingly randomizes the alignment of the magnetic moments, reducing the net magnetization for a given applied field.

-

Magnetic Field Strength: At low magnetic fields, the magnetization is linearly proportional to the applied field strength. However, at very high magnetic fields and low temperatures, saturation effects can occur where all the magnetic moments become aligned with the field, and the susceptibility is no longer constant.

-

Purity of the Sample: The presence of other magnetic impurities (ferromagnetic, antiferromagnetic, or other paramagnetic species) can significantly alter the measured magnetic susceptibility.

-

Hydration State: The presence of water molecules in the crystal structure can influence the local environment of the Gd³⁺ ions and may have a minor effect on the magnetic susceptibility.

Applications in Drug Development and Research

The strong paramagnetic properties of gadolinium-based materials, including this compound, make them highly valuable in several areas of research and drug development:

-

MRI Contrast Agents: Gadolinium-based contrast agents (GBCAs) are widely used in clinical MRI to enhance the contrast between different tissues. The high magnetic moment of Gd³⁺ significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images. This compound nanoparticles are being investigated as potential platforms for targeted GBCAs.

-

Multimodal Imaging Probes: this compound nanoparticles can be functionalized to serve as multimodal imaging probes, combining the benefits of MRI with other imaging modalities such as fluorescence imaging.

-

Theranostics: The development of theranostic agents, which combine diagnostic and therapeutic capabilities, is a growing field. This compound nanoparticles could potentially be engineered to carry a therapeutic payload in addition to their imaging properties.

Conclusion

This compound is a strongly paramagnetic material due to the presence of Gd³⁺ ions with seven unpaired electrons. While experimental data for its pure form is scarce, its magnetic susceptibility can be reliably estimated from theoretical principles. The synthesis of this compound, particularly in nanoparticle form, is well-documented, and its magnetic properties can be accurately characterized using techniques such as VSM and SQUID magnetometry. A thorough understanding of the magnetic susceptibility of this compound is crucial for its continued development and application in advanced biomedical imaging and therapy.

References

- 1. mriquestions.com [mriquestions.com]

- 2. Magnetic Properties of Gadolinium Oxide: A Comprehensive Analysis [stanfordmaterials.com]

- 3. Find electronic configuration and magnetic moment of `Gd^(3+)` [allen.in]

- 4. Magnetic moment of Gd3+ion (Z = 64) is [infinitylearn.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. fizika.si [fizika.si]

- 8. researchgate.net [researchgate.net]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. youtube.com [youtube.com]

- 11. magnetism.eu [magnetism.eu]

- 12. lakeshore.com [lakeshore.com]

- 13. Institute of Nuclear Physics PAN [ifj.edu.pl]

Spectroscopic Analysis of Gadolinium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic and thermal analysis techniques utilized in the characterization of gadolinium carbonate (Gd₂(CO₃)₃). Gadolinium-based compounds are of significant interest in the development of contrast agents for Magnetic Resonance Imaging (MRI) and other biomedical applications. A thorough understanding of their physicochemical properties through robust analytical methodologies is paramount for quality control, stability assessment, and formulation development.

This document details the experimental protocols and expected quantitative data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, it covers the principles and data interpretation of thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for understanding the thermal stability and decomposition pathways of this compound.

Vibrational Spectroscopy: Probing Molecular Structure

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods for identifying the functional groups and molecular structure of this compound. These techniques provide a unique fingerprint based on the vibrational modes of the carbonate ions and their interaction with the gadolinium cations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the primary focus is on the vibrational modes of the carbonate anion (CO₃²⁻).

Expected Vibrational Modes:

The carbonate ion has four fundamental vibrational modes: symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). In the FTIR spectrum of solid carbonates, the local symmetry and crystal structure can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν₃ (Asymmetric Stretch) | 1400 - 1550 | Typically the most intense band, often split into multiple components. |

| ν₁ (Symmetric Stretch) | 1050 - 1100 | May be weak or absent in the IR spectrum of highly symmetric carbonate ions but can appear due to crystal lattice effects. |

| ν₂ (Out-of-Plane Bend) | 850 - 880 | A sharp and relatively strong absorption. |

| ν₄ (In-Plane Bend) | 680 - 750 | Often appears as a sharp absorption band. |

| Gd-O Vibration | 400 - 600 | Bands in this region can be attributed to the vibrations of the gadolinium-oxygen bond.[1][2] |

| O-H Stretching (Hydrated Samples) | 3000 - 3600 | A broad band indicating the presence of water of hydration.[2] |

| H-O-H Bending (Hydrated Samples) | ~1630 | A band corresponding to the bending vibration of water molecules. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Preparation:

-

Place a small amount of the finely ground this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and ATR correction on the obtained spectrum.

-

Identify and label the characteristic absorption peaks.

-

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

| Vibrational Mode | Wavenumber Shift Range (cm⁻¹) | Description |

| ν₁ (Symmetric Stretch) | 1080 - 1100 | Typically a very strong and sharp peak, characteristic of the carbonate ion.[3][4] |

| ν₄ (In-Plane Bend) | 710 - 750 | A moderately intense peak.[4][5] |

| ν₃ (Asymmetric Stretch) | 1400 - 1460 | Usually weak in the Raman spectrum of the free carbonate ion but can become active and split due to lower symmetry in the crystal.[5] |

| Lattice Modes | < 400 | Low-frequency modes corresponding to the vibrations of the crystal lattice, involving the motion of the Gd³⁺ cations and carbonate anions.[4] |

Experimental Protocol: Dispersive Raman Spectroscopy

-

Instrument Setup:

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder on a microscope slide or in a sample holder.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample using the microscope objective.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal.

-

Identify and label the characteristic Raman shifts.

-

References

A Technical Guide to the Hydrothermal Synthesis of Gadolinium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of gadolinium carbonate (Gd₂(CO₃)₃), a critical precursor material in the development of advanced materials, including contrast agents for magnetic resonance imaging (MRI). This document details the underlying chemical principles, experimental protocols, and key parameters influencing the physicochemical properties of the final product.

Introduction